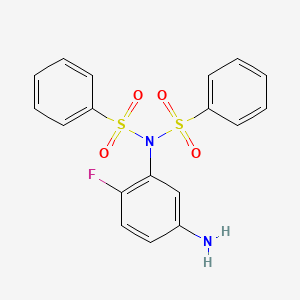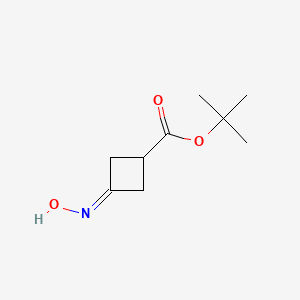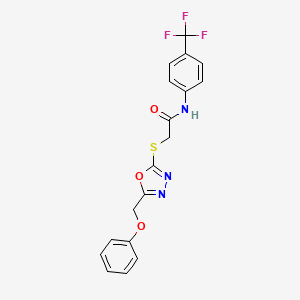
2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring, a phenyl ring, a trifluoromethyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, a sulfur atom linking the oxadiazole and acetamide groups, and the trifluoromethylphenyl group attached to the acetamide nitrogen .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is generally stable but can participate in reactions under certain conditions . The trifluoromethyl group can also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability .科学的研究の応用
Synthesis and Characterization
A novel compound, characterized by a combination of 1,3,4-oxadiazole and benzimidazole moieties, was synthesized and its structure determined through advanced techniques such as NMR. This study highlights the compound's potential for further biological and pharmacological evaluation due to its unique structural features (Li Ying-jun, 2012).
Pharmacological Potential
Research into 1,3,4-oxadiazole derivatives has identified their potential as inhibitors of Collapsin Response Mediator Protein 1 (CRMP-1), suggesting their use in treatments against small lung cancer. This reflects the broader applicability of such compounds in addressing critical health issues (Ishan I. Panchal et al., 2020).
Antimicrobial and Hemolytic Activity
A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrated significant antimicrobial activity against selected microbial species and were noted for their hemolytic activity. This suggests their potential for development into antimicrobial agents with minimal toxicity (Samreen Gul et al., 2017).
Computational and Pharmacological Evaluation
The computational analysis and pharmacological screening of certain 1,3,4-oxadiazole and pyrazole derivatives revealed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underlines the versatile applications of these compounds in medicinal chemistry (M. Faheem, 2018).
Antimicrobial Agents
The exploration of 1,3,4-oxadiazole compounds as antibacterial agents reveals the synthesis of various derivatives with notable antibacterial activity. This research pathway offers promising leads for developing new antimicrobial therapies, emphasizing the importance of structural modification in enhancing biological activity (K. Ramalingam et al., 2019).
将来の方向性
作用機序
Target of action
Compounds with a trifluoromethyl group, like “2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide”, often play an important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group can enhance the biological activity of a compound by improving its lipophilicity, metabolic stability, and bioavailability .
Mode of action
The mode of action would depend on the specific biological target of the compound. For instance, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathways that the enzyme is involved in .
Biochemical pathways
The specific biochemical pathways affected by the compound would depend on its biological target. If the target is an enzyme, the compound could affect the metabolic pathway that the enzyme is part of .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the trifluoromethyl group can improve the metabolic stability and bioavailability of the compound .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
特性
IUPAC Name |
2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)12-6-8-13(9-7-12)22-15(25)11-28-17-24-23-16(27-17)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIQGMRPUXONRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
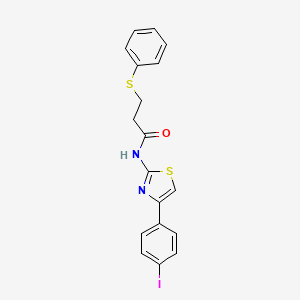
![(4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-propanoyl-1,3-thiazolidine-4-carboxamide](/img/structure/B2716985.png)
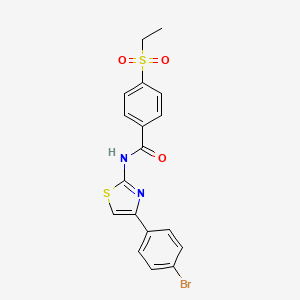
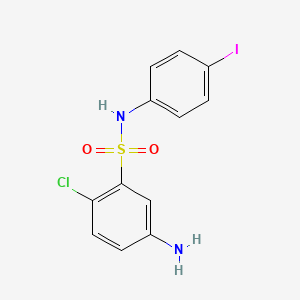

![N-(4-((2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide](/img/structure/B2716990.png)

![3-(2-cyclohexylacetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2716993.png)
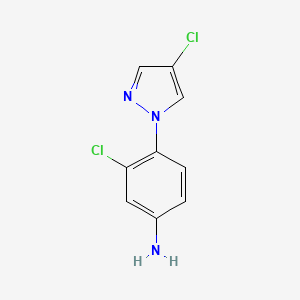
![8-But-3-ynyl-5-oxa-8-azaspiro[2.6]nonane](/img/structure/B2716998.png)
![(2E)-3-[4-(dimethylamino)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2717000.png)
